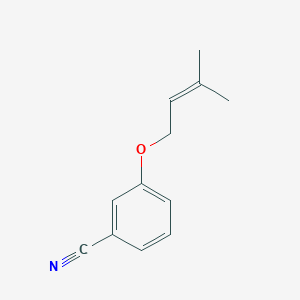

3-(3-Methyl-2-butenyloxy)-benzonitrile

カタログ番号:

B8490883

分子量:

187.24 g/mol

InChIキー:

SSNUIGXKURXWMA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

3-(3-Methyl-2-butenyloxy)-benzonitrile is a benzonitrile derivative featuring a branched ether substituent (3-methyl-2-butenyloxy group) at the 3-position of the aromatic ring. Below, we compare it with similar benzonitrile derivatives reported in scientific literature.

特性

分子式 |

C12H13NO |

|---|---|

分子量 |

187.24 g/mol |

IUPAC名 |

3-(3-methylbut-2-enoxy)benzonitrile |

InChI |

InChI=1S/C12H13NO/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-6,8H,7H2,1-2H3 |

InChIキー |

SSNUIGXKURXWMA-UHFFFAOYSA-N |

正規SMILES |

CC(=CCOC1=CC=CC(=C1)C#N)C |

製品の起源 |

United States |

類似化合物との比較

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

- Structure: Contains a trifluoromethyl group at the 3-position and a thiazolidinone-methoxyphenoxy substituent at the 4-position.

- Properties : Forms hydrogen bonds with ARG 372 and hydrophobic interactions in receptor binding (PDB ID: 3K6P) .

- Comparison : The trifluoromethyl group in 5FB enhances electron-withdrawing effects and metabolic stability, whereas the prenyl ether in the target compound may increase lipophilicity and membrane permeability.

3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile

- Structure : Features a Schiff base linkage with di-tert-butyl and hydroxyl groups, creating a sterically hindered environment .

- Properties: Crystallizes in a monoclinic system (space group P21/c) with a molecular weight of 334.45 g/mol.

- Comparison : The bulky tert-butyl groups in this analog contrast with the compact prenyl ether in the target compound, suggesting differences in solubility and crystallinity.

3-(Ferrocenylmethylamino)benzonitrile (3FMAB)

- Structure: Contains a ferrocene group linked via an amino-methyl bridge .

- Properties : Exhibits antioxidant activity through electrostatic interactions with DPPH radicals.

- Comparison : The redox-active ferrocene moiety in 3FMAB enables unique electrochemical behavior, absent in the target compound’s ether-based structure.

3-Methoxy-4-nitrobenzonitrile

- Structure : Substituted with methoxy and nitro groups at the 3- and 4-positions, respectively .

- Properties : Melting point 125–126°C; used as a pharmaceutical intermediate.

- Comparison : Electron-withdrawing nitro groups in this analog reduce electron density on the ring, whereas the prenyl ether in the target compound may donate electrons via resonance.

3-(Pyridin-4-yloxy)benzonitrile

- Structure : Pyridinyloxy substituent at the 3-position .

- Comparison : The pyridine ring introduces basicity and hydrogen-bonding capability, unlike the neutral prenyl ether group.

Structural and Functional Analysis Table

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance stability and receptor affinity but may reduce solubility.

- Bulky groups (e.g., tert-butyl) improve crystallinity but hinder biological membrane penetration.

- Prenyl ethers likely balance lipophilicity and steric accessibility, making the target compound suitable for drug delivery.

Biological Relevance :

- Ferrocene-containing analogs show antioxidant properties, while receptor-binding analogs (e.g., 5FB) highlight the role of substituents in target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。